molecular formula C18H15BiCl2 B1220426 Triphenylbismuth dichloride CAS No. 594-30-9

Triphenylbismuth dichloride

Cat. No.: B1220426
CAS No.: 594-30-9
M. Wt: 511.2 g/mol
InChI Key: QWMMHFXTVYRMTO-UHFFFAOYSA-L
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Description

Dichloro(triphenyl)bismuthorane is an organobismuth compound. It derives from a hydride of a bismuthorane.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Triphenylbismuth dichloride has been instrumental in understanding the stereochemistry of organic derivatives of Group VB elements. The crystal structure of this compound was elucidated using three-dimensional X-ray photographic data, revealing a trigonal bipyramid configuration with chlorine atoms in apical positions. This study provided valuable insights into the structural characteristics of organometallic compounds (Hawley & Ferguson, 1968).

In Synthesis of Other Compounds

This compound is used as a reagent in the synthesis of various compounds. For example, it reacts with sodium fluoride to form triphenylbismuth difluoride. The structural analysis of the resultant compound contributes to the understanding of organobismuth chemistry (Sharutin et al., 2002). Additionally, it has been used as a cyclodesulfurization reagent in the one-pot synthesis of N-substituted 2-aminobenzoxazoles, showcasing its versatility in organic synthesis (Murata et al., 2018).

Study of Molecular Interactions

The compound has been studied for its nuclear magnetic resonance relaxation properties. This research contributes to the understanding of quantum-mechanical mechanisms in molecular interactions, particularly involving 1H-209Bi dipole-dipole interactions (Kruk et al., 2019).

Nanocrystal Synthesis

This compound has been utilized in the photochemical synthesis of nanocrystals. For instance, its photolytic decomposition under specific conditions led to the creation of bismuth selenide nanocrystals, expanding the applications of organobismuth compounds in nanotechnology (Webber & Brutchey, 2011).

Relativistic Effects and Spectroscopy

Research has also been conducted to understand the relativistic effects in triphenylbismuth and their impact on the molecular structure and spectroscopic properties. Such studies combine experimental approaches with quantum chemical calculations, contributing significantly to the field of molecular spectroscopy (Berger et al., 2012).

Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in organic solvents . More research is needed to fully understand the ADME properties of Triphenylbismuth dichloride and their impact on its bioavailability.

Result of Action

This compound induces cytotoxicity in cancer cells . Specifically, it has been shown to inhibit the proliferation of human leukemia HL-60 cells and human lung cancer NCI-H522 cells, both of

Safety and Hazards

Triphenylbismuth dichloride causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Relevant Papers Several papers have been published on this compound. One paper discusses the multi-quantum quadrupole relaxation enhancement effects in 209Bi compounds . Another paper investigates the inhibitory effect of this compound on human glyoxalase I and its cytotoxicity in cultured cancer cell lines .

Biochemical Analysis

Biochemical Properties

Triphenylbismuth dichloride plays a significant role in biochemical reactions, particularly as an inhibitor of human glyoxalase I (hGLO I). This enzyme is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This compound inhibits hGLO I in a dose-dependent manner, with an IC50 value of 0.18 µM . This inhibition leads to the accumulation of methylglyoxal, resulting in cytotoxic effects in cancer cells. The compound interacts with hGLO I through binding interactions that disrupt the enzyme’s activity, highlighting its potential as a therapeutic agent in cancer treatment .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cell lines, such as human leukemia HL-60 cells and human lung cancer NCI-H522 cells, the compound induces cytotoxicity by inhibiting hGLO I. This inhibition leads to the accumulation of methylglyoxal, which in turn disrupts cellular metabolism and induces apoptosis . Additionally, this compound has been shown to influence cell signaling pathways and gene expression, further contributing to its cytotoxic effects in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hGLO I. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the detoxification of methylglyoxal. This leads to the accumulation of methylglyoxal, which induces oxidative stress and apoptosis in cancer cells . The inhibition of hGLO I by this compound is specific to the bismuth atom, as replacing it with antimony or phosphorus atoms abolishes the inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent inhibition of hGLO I and sustained cytotoxic effects in cancer cells . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hGLO I and induces cytotoxicity in cancer cells without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of methylglyoxal. By inhibiting hGLO I, the compound disrupts the normal metabolic flux, leading to the accumulation of methylglyoxal and subsequent cytotoxic effects . This interaction with hGLO I underscores the compound’s potential as a modulator of metabolic pathways in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on hGLO I . The distribution of this compound within cells is crucial for its efficacy as a therapeutic agent .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization allows this compound to effectively inhibit hGLO I and induce cytotoxic effects in cancer cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Triphenylbismuth dichloride can be achieved through a reaction between bismuth trichloride and triphenylphosphine in the presence of a reducing agent.", "Starting Materials": [ "Bismuth trichloride", "Triphenylphosphine", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)", "Solvent (such as tetrahydrofuran or dichloromethane)" ], "Reaction": [ "Dissolve bismuth trichloride and triphenylphosphine in a solvent under an inert atmosphere.", "Add the reducing agent slowly to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the precipitated Triphenylbismuth dichloride and wash it with a suitable solvent.", "Dry the product under vacuum." ] }

CAS No.

594-30-9

Molecular Formula

C18H15BiCl2

Molecular Weight

511.2 g/mol

IUPAC Name

triphenylbismuth(2+);dichloride

InChI

InChI=1S/3C6H5.Bi.2ClH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2

InChI Key

QWMMHFXTVYRMTO-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-]

594-30-9

Pictograms

Irritant

Synonyms

TPBC compound
triphenylbismuthdichloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triphenylbismuth dichloride
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Triphenylbismuth dichloride
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Triphenylbismuth dichloride
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Triphenylbismuth dichloride
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Triphenylbismuth dichloride
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Triphenylbismuth dichloride

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